
4-Bromobutyl-PEG4-t-Butylester
Übersicht
Beschreibung
Bromo-PEG4-t-butyl ester is a PEG linker containing a bromide group and a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Synthesis Analysis
The synthesis of Bromo-PEG4-t-butyl ester involves adding propionic acid t-butyl ester to a reaction container, followed by an appropriate amount of triethylene glycol . The reaction is carried out under suitable temperature and pressure conditions, typically requiring a catalyst or bromination tool to facilitate the reaction . Finally, through appropriate process operations and purification steps, pure Bromo-PEG4-t-butyl ester is obtained .Molecular Structure Analysis
The molecular formula of Bromo-PEG4-t-butyl ester is C15H29BrO6 . It has a molecular weight of 385.3 g/mol .Chemical Reactions Analysis
The bromide (Br) in Bromo-PEG4-t-butyl ester is a very good leaving group for nucleophilic substitution reactions . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Physical And Chemical Properties Analysis
Bromo-PEG4-t-butyl ester has a predicted density of 1.210±0.06 g/cm3 . Its predicted boiling point is 415.8±35.0 °C . It is soluble in DMSO, DCM, and DMF .Wissenschaftliche Forschungsanwendungen
PEG-Linker
“4-Bromobutyl-PEG4-t-Butylester” ist ein PEG-Linker, der eine Bromidgruppe und eine t-Butyl-geschützte Carboxylgruppe enthält . Der hydrophile PEG-Spacer erhöht die Löslichkeit in wässrigen Medien .
Nucleophile Substitutionsreaktionen
Das Bromid (Br) in “this compound” ist eine sehr gute Abgangsgruppe für nucleophile Substitutionsreaktionen . Dies macht es in einer Vielzahl von chemischen Reaktionen nützlich, bei denen eine Abgangsgruppe erforderlich ist.
Abspaltung unter sauren Bedingungen
Die t-Butyl-geschützte Carboxylgruppe in “this compound” kann unter sauren Bedingungen abgespalten werden . Diese Eigenschaft kann in der Forschung genutzt werden, wo die Entfernung von Schutzgruppen erforderlich ist.
Verbesserung der Löslichkeit
Der hydrophile PEG-Spacer in “this compound” erhöht die Löslichkeit in wässrigen Medien . Dies macht es in Anwendungen nützlich, bei denen eine erhöhte Löslichkeit von Verbindungen gewünscht ist.
Reagenzienqualität für die Forschung
“this compound” ist in Reagenzienqualität für Forschungszwecke erhältlich . Dies bedeutet, dass es in einer Vielzahl von Laboreinstellungen für experimentelle Arbeiten verwendet werden kann.
Synthetische Einarbeitung in Antikörper-Wirkstoff-Konjugate
“this compound” kann synthetisch in Antikörper-Wirkstoff-Konjugate eingebaut werden . Dies macht es nützlich bei der Entwicklung gezielter Therapien für Krankheiten wie Krebs.
Proteolyse-Targeting-Chimären (PROTAC)
“this compound” kann auch bei der Synthese von Proteolyse-Targeting-Chimären (PROTAC)-Molekülen für den gezielten Proteinabbau verwendet werden . Dies hat potenzielle Anwendungen bei der Behandlung von Krankheiten, die durch schädliche Proteine verursacht werden.
Rekrutierung von zytotoxischen T-Zellen
“this compound” kann bei der Rekrutierung von zytotoxischen T-Zellen zu Folat-Rezeptor-positiven Krebszellen verwendet werden . Dies hat potenzielle Anwendungen in der Immuntherapie zur Krebsbehandlung.
Wirkmechanismus
Target of Action
Bromo-PEG4-t-butyl ester is a PEG linker . It contains a bromide group and a t-butyl protected carboxyl group . The primary targets of this compound are molecules that undergo nucleophilic substitution reactions .
Mode of Action
The bromide (Br) group in Bromo-PEG4-t-butyl ester is a very good leaving group for nucleophilic substitution reactions . This means that the bromide group can be replaced by a nucleophile, a molecule that donates an electron pair to form a chemical bond. The t-butyl protected carboxyl group can be deprotected under acidic conditions , which means it can be removed to reveal a carboxyl group that can participate in further chemical reactions.
Pharmacokinetics
The pharmacokinetics of Bromo-PEG4-t-butyl ester would largely depend on the molecules it is linked to. The hydrophilic peg spacer in the compound increases its solubility in aqueous media , which could enhance its distribution in the body. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by factors such as the nature of the molecules it is linked to and the specific biological system it is introduced to.
Action Environment
The action of Bromo-PEG4-t-butyl ester can be influenced by various environmental factors. For instance, the deprotection of the t-butyl protected carboxyl group occurs under acidic conditions . Therefore, the pH of the environment could influence the compound’s action. Additionally, the compound’s stability, efficacy, and action could be influenced by factors such as temperature and the presence of other chemical entities.
Safety and Hazards
When handling Bromo-PEG4-t-butyl ester, avoid dust formation, breathing mist, gas, or vapors . Avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . Remove all sources of ignition . In case of accidental ingestion or contact, seek medical attention immediately .
Eigenschaften
IUPAC Name |
tert-butyl 3-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29BrO6/c1-15(2,3)22-14(17)4-6-18-8-10-20-12-13-21-11-9-19-7-5-16/h4-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKHUFASPMJBHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29BrO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





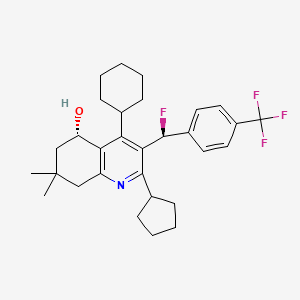
![2-({6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl}sulfanyl)acetamide](/img/structure/B1667818.png)

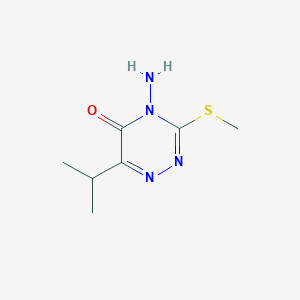
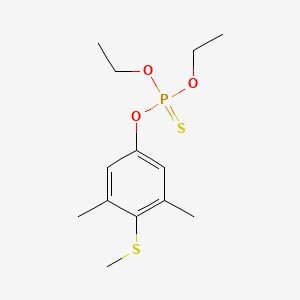
![Methyl 2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1667825.png)
![4-{[(4S,5R,6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanyl}benzoic acid](/img/structure/B1667826.png)
![(2r)-N-Hydroxy-3-Naphthalen-2-Yl-2-[(Naphthalen-2-Ylsulfonyl)amino]propanamide](/img/structure/B1667829.png)
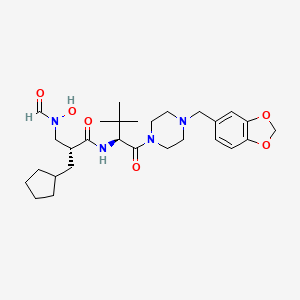
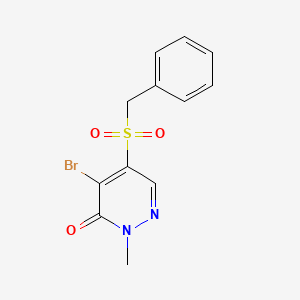

![3-phenyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1667834.png)